
1-Chloro-1-(2,5-diformylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,5-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group, two formyl groups, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(2,5-diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-diformylbenzene with chloroacetone under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,5-diformylbenzene and chloroacetone.
Reaction Conditions: Acidic medium, such as hydrochloric acid, at elevated temperatures.
Procedure: The reactants are mixed and heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Chloro-1-(2,5-diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2,5-diformylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,5-diformylphenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloro group and formyl groups play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical studies or chemical synthesis.
Comparison with Similar Compounds
1-Chloro-1-(2,5-diformylphenyl)propan-2-one can be compared with similar compounds, such as:
1-Chloro-1-(3,5-diformylphenyl)propan-2-one: Similar structure but with formyl groups at different positions on the phenyl ring.
1-Chloro-1-(2,4-diformylphenyl)propan-2-one: Another isomer with formyl groups at different positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and applications.
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(1-chloro-2-oxopropyl)terephthalaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-6,11H,1H3 |
InChI Key |
UTKDHPIDTGIIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



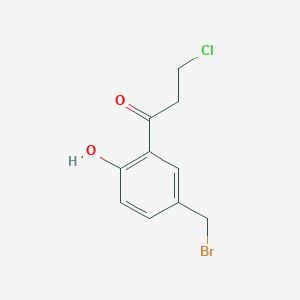
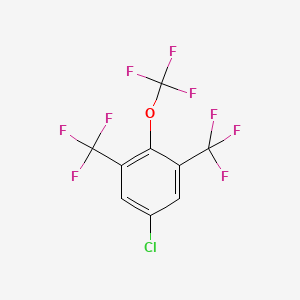
![2-Acetyl-8-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14042626.png)
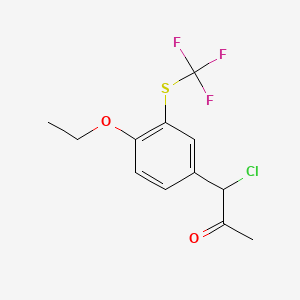
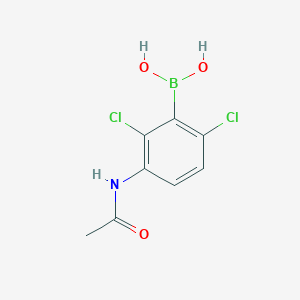

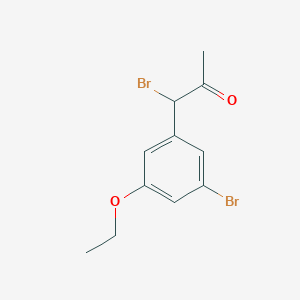
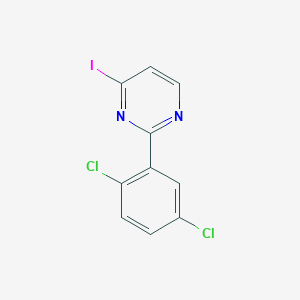
![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)
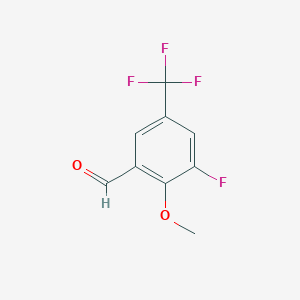

![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)

